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molecular formula C15H16BrNO3 B8565346 5-Bromo-8-methyl-7-(propan-2-yloxy)isoquinolin-1-yl acetate

5-Bromo-8-methyl-7-(propan-2-yloxy)isoquinolin-1-yl acetate

Cat. No. B8565346
M. Wt: 338.20 g/mol
InChI Key: UPDLZQMQAVKTDG-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of 5-bromo-8-methyl-7-(propan-2-yloxy)isoquinolin-1-yl acetate (108 g, 0.28 g, 0.83 mmol) in MeOH (2 mL) was added 1M NaOH (2 mL). The reaction mixture was refluxed for 1 hour, then concentrated under vacuum. The residue was diluted in water and the pH was adjusted to 4-5 with 1M HCl. The solution was extracted with EtOAc (3×10 mL). The combined organic layers were washed with brine (2×10 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give 5-bromo-8-methyl-7-(propan-2-yloxy)isoquinolin-1(2H)-one (108h, 0.21 g, 86%) as a yellow solid.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:14]2[C:9](=[C:10]([Br:20])[CH:11]=[C:12]([O:16][CH:17]([CH3:19])[CH3:18])[C:13]=2[CH3:15])[CH:8]=[CH:7][N:6]=1)(=O)C.[OH-].[Na+]>CO>[Br:20][C:10]1[CH:11]=[C:12]([O:16][CH:17]([CH3:18])[CH3:19])[C:13]([CH3:15])=[C:14]2[C:9]=1[CH:8]=[CH:7][NH:6][C:5]2=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C(C)(=O)OC1=NC=CC2=C(C=C(C(=C12)C)OC(C)C)Br
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted in water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC(C2=C(C(=C1)OC(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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